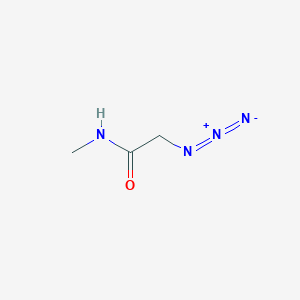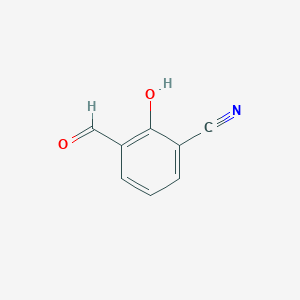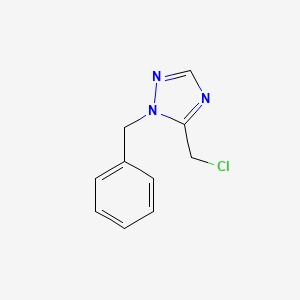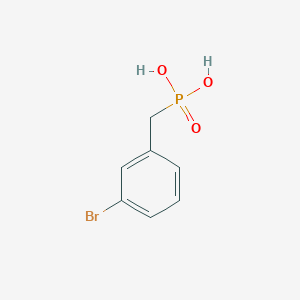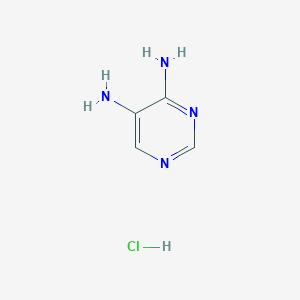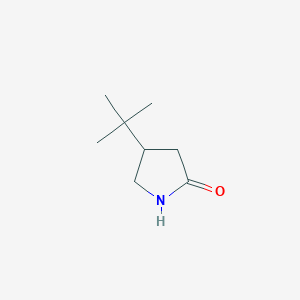
4-Tert-butylpyrrolidin-2-one
Overview
Description
4-Tert-butylpyrrolidin-2-one, also known as 2-methyl-2-propyl-1-pyrrolidinone, is a heterocyclic organic compound with a molecular formula of C7H14NO. It is a colorless liquid with a mild odor, and is commonly used in the synthesis of pharmaceuticals, particularly as a solvent. It is also used in the synthesis of agrochemicals, dyes, and surfactants. This compound is a versatile compound with many potential applications, and is a key component of many chemical processes.
Scientific Research Applications
1. Synthesis of Fluoropyrrolidine Derivatives
4-Fluoropyrrolidine derivatives, significant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, are synthesized using 4-tert-butylpyrrolidin-2-one derivatives. These compounds are valuable intermediates, including fluoropyrrolidine-2-carboxamides and carboxylate methyl esters, crucial in medicinal chemistry (Singh & Umemoto, 2011).
2. Intramolecular Reductive Amination
This compound is used in the enantioselective synthesis of 2-substituted arylpyrrolidines via intramolecular reductive amination, demonstrating its versatility in synthesizing chiral compounds (Zhou et al., 2019).
3. Synthesis of N-Substituted Pyrrolin-2-ones
In the synthesis of microcolin analogues, this compound derivatives are used to create N-protected pyrrolin-2-ones, showcasing their importance in creating specialized organic compounds (Mattern, 1996).
4. Solar Cell Applications
This compound derivatives are integral in improving the performance of dye-sensitized TiO2 solar cells. They aid in increasing the open-circuit potential, which is crucial for the efficiency of these solar cells (Boschloo et al., 2006).
5. Antimicrobial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives synthesized from this compound have been shown to exhibit significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
6. Development of Pharmaceutical Compounds
This compound derivatives contribute to the development of pharmaceutical compounds like ABT-267, a pan-genotypic inhibitor of HCV NS5A, demonstrating their critical role in drug discovery (DeGoey et al., 2014).
Safety and Hazards
The safety information for 4-Tert-butylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as 4-tert-butylpyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying anticancer activity .
Biochemical Pathways
It is known that pyrrolidine-derived organocatalysts have been extensively modified with the aim of optimizing the efficiency and selectivity of the catalysts and adapting them to the use of increasingly complex or less reactive substrates .
Result of Action
It is suggested that the compound may have anticancer activity, potentially through its interaction with the protein gamma tubulin .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
4-Tert-butylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the catalytic efficiency and substrate specificity of these enzymes. The nature of these interactions often involves binding to the active site or allosteric sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation and activity of the target biomolecules. For instance, this compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in cell culture systems can lead to adaptive responses, such as changes in gene expression and metabolic activity, which may affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a specific dosage range required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in the synthesis and degradation of metabolic intermediates . For example, it may influence the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues . For instance, transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) may facilitate the uptake and efflux of this compound across cell membranes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production, or to the nucleus, where it can influence gene expression and chromatin structure .
Properties
IUPAC Name |
4-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)6-4-7(10)9-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOAFJRYDAAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609837 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824966-98-5 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)





